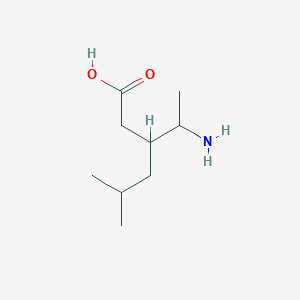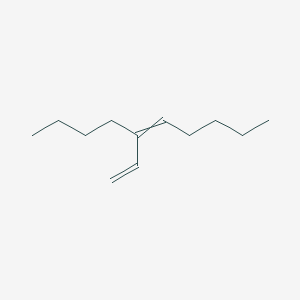
5-Ethenyldec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyldec-5-ene: is an organic compound with the molecular formula C12H22 . It is characterized by the presence of two double bonds located at the 5th and 6th positions of the decane chain. This compound is part of the alkene family and is known for its reactivity due to the presence of these double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize 5-Ethenyldec-5-ene involves the hydroboration of 1,5-hexadiene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) for oxidation.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bonds.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethenyldec-5-ene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of diols or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Halogenation reactions can occur where halogens like chlorine (Cl2) or bromine (Br2) add across the double bonds, forming dihalides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: Decane.
Substitution: 5,6-Dichlorodecane or 5,6-Dibromodecane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenyldec-5-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through various addition and polymerization reactions.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses. Its reactivity makes it valuable in creating materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Ethenyldec-5-ene exerts its effects is primarily through its double bonds, which are sites for chemical reactions. These double bonds can participate in addition reactions, where reagents add across the double bonds, or in polymerization reactions, where multiple molecules of this compound link together to form larger structures.
Vergleich Mit ähnlichen Verbindungen
1-Decene: A similar alkene with a single double bond at the first position.
5-Decene: Another similar compound with a double bond at the fifth position but without the additional ethenyl group.
Uniqueness: 5-Ethenyldec-5-ene is unique due to the presence of two double bonds, which increases its reactivity and versatility in chemical reactions compared to compounds with a single double bond. This dual reactivity allows for more complex and varied chemical transformations.
Eigenschaften
CAS-Nummer |
168567-76-8 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
5-ethenyldec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-7-9-11-12(6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
InChI-Schlüssel |
UGWOAPBVIGCNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


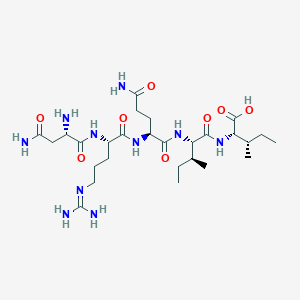
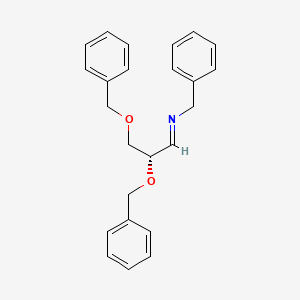

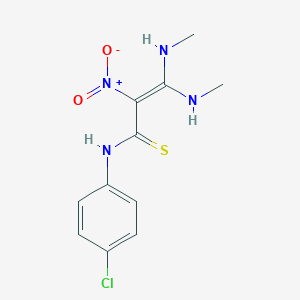
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


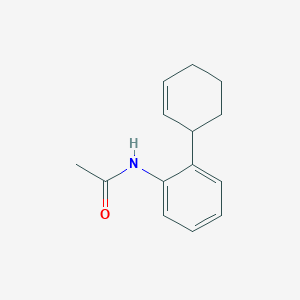

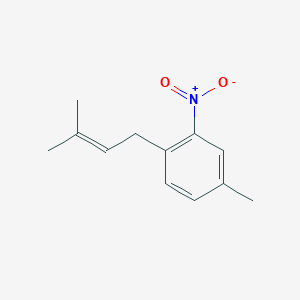
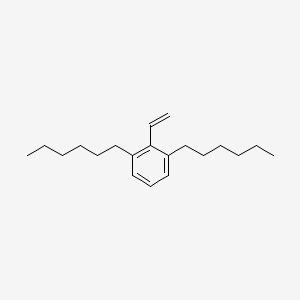
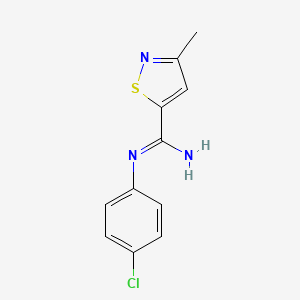
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
